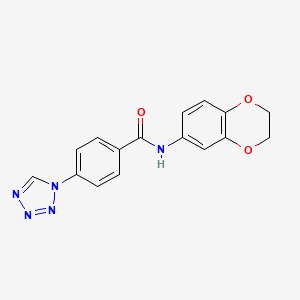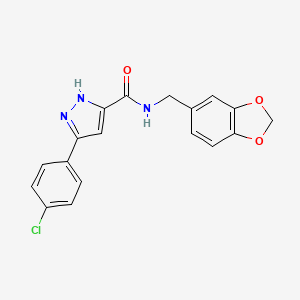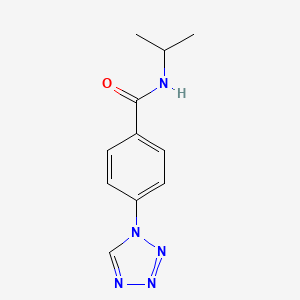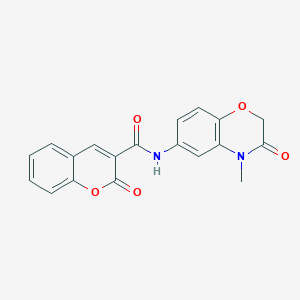![molecular formula C21H25ClN2O2 B11303434 1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11303434.png)
1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol is a complex organic compound that features a benzimidazole moiety linked to a chlorinated phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with 1-(4-chloro-3,5-dimethylphenoxy)-3-chloropropane in the presence of a base such as potassium carbonate.
Final Coupling: The final step involves coupling the substituted benzimidazole with 1-(4-chloro-3,5-dimethylphenoxy)-3-chloropropane under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel polymers or materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites, inhibiting or modulating the activity of the target. The phenoxy group may enhance binding affinity or specificity.
Comparaison Avec Des Composés Similaires
- 1-(4-chlorophenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol
- 1-(4-methylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol
Comparison:
- Binding Affinity: The presence of different substituents on the phenoxy group can affect binding affinity and specificity.
- Chemical Stability: Substituents can influence the chemical stability and reactivity of the compound.
- Biological Activity: Variations in substituents can lead to differences in biological activity and therapeutic potential.
This detailed article provides a comprehensive overview of 1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C21H25ClN2O2 |
|---|---|
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
1-(4-chloro-3,5-dimethylphenoxy)-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H25ClN2O2/c1-13(2)21-23-18-7-5-6-8-19(18)24(21)11-16(25)12-26-17-9-14(3)20(22)15(4)10-17/h5-10,13,16,25H,11-12H2,1-4H3 |
Clé InChI |
YXTYUQARUBPWJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)OCC(CN2C3=CC=CC=C3N=C2C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-4-{4-methyl-3-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11303353.png)
![2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11303363.png)
![4-(3,4-Dimethoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11303366.png)
![N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide](/img/structure/B11303371.png)
![N-(4-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11303378.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methylbenzamide](/img/structure/B11303398.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11303402.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B11303410.png)
![(2S)-{[3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11303412.png)




![N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11303429.png)
